6-(4-Fluorophenyl)pyrimidine-2,4-diamine: A Technical Guide for Researchers
6-(4-Fluorophenyl)pyrimidine-2,4-diamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
6-(4-Fluorophenyl)pyrimidine-2,4-diamine, with the CAS number 175137-25-4, is a substituted diaminopyrimidine. The presence of the fluorophenyl group is known to enhance the biological activity of various compounds.[1]
Structure and Identification
-
IUPAC Name: 6-(4-Fluorophenyl)pyrimidine-2,4-diamine
-
Synonyms: 2,4-Diamino-6-(4-fluorophenyl)pyrimidine[1]
-
CAS Number: 175137-25-4[1]
-
Molecular Formula: C₁₀H₉FN₄[1]
-
Molecular Weight: 204.21 g/mol [1]
-
SMILES String: Nc1nc(cc(n1)c2ccc(F)cc2)N
Physicochemical Properties
A summary of the available physicochemical data is presented in Table 1. There is a notable discrepancy in the reported melting points, which may be due to differences in purity or crystalline form. Further experimental verification is recommended.
| Property | Value | Source |
| Melting Point | 164 °C | [2] |
| 224-226 °C | [3] | |
| Appearance | Brown powder | [1] |
Synthesis and Spectroscopic Analysis
While a specific, detailed experimental protocol for the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is not explicitly available in the reviewed literature, general synthetic routes for 6-aryl-2,4-diaminopyrimidines are well-established. These methods can be adapted for the synthesis of the title compound.
Proposed Synthetic Routes
Two primary synthetic strategies are proposed based on the synthesis of analogous compounds:
Method A: Suzuki Coupling
This approach involves the palladium-catalyzed cross-coupling of a pyrimidine core with an appropriate boronic acid.[4][5]
-
Step 1: Synthesis of 6-chloro-pyrimidine-2,4-diamine. This intermediate can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[6][7]
-
Step 2: Suzuki Coupling. The resulting 6-chloropyrimidine-2,4-diamine can then be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system.[4][5]
Method B: Condensation with Guanidine
This method involves the condensation of a substituted α,β-unsaturated nitrile with guanidine.[8]
-
Step 1: Synthesis of α-chloro-(4-fluorocinnamonitrile). This intermediate can be prepared from 4-fluorobenzaldehyde.
-
Step 2: Cyclocondensation. The α-chloro-(4-fluorocinnamonitrile) is then reacted with guanidine in the presence of a base to yield 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.
Spectroscopic Analysis
Specific spectral data for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is not available in the cited literature. However, based on the analysis of similar pyrimidine derivatives, the following characteristic spectral features can be anticipated:[9]
-
¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring and the pyrimidine ring, as well as broad signals for the amino protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyrimidine and fluorophenyl rings. The carbon attached to the fluorine atom would exhibit a characteristic coupling.
-
IR Spectroscopy: Stretching vibrations for N-H (amino groups), C=N, and C=C bonds within the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Signaling Pathways
The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, most notably as inhibitors of dihydrofolate reductase (DHFR).[10][11][12][13] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[10][11]
While the specific biological target of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine has not been definitively identified in the available literature, its structural similarity to known DHFR inhibitors strongly suggests that it may act through a similar mechanism.
Furthermore, other substituted diaminopyrimidines have been shown to act as kinase inhibitors or to induce apoptosis.[14][15][16] Therefore, it is plausible that 6-(4-Fluorophenyl)pyrimidine-2,4-diamine could also exhibit such activities.
Postulated Signaling Pathway: DHFR Inhibition
The inhibition of DHFR by 2,4-diaminopyrimidine derivatives typically involves the binding of the pyrimidine ring to the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of downstream folate cofactors necessary for purine and thymidylate synthesis.
Proposed Experimental Workflow for Target Identification
To elucidate the precise mechanism of action of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a systematic experimental approach is recommended.
Conclusion
6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a compound of significant interest for researchers in drug discovery and development. Its structural features suggest a high potential for biological activity, likely through the inhibition of key enzymes such as dihydrofolate reductase. The synthetic routes outlined in this guide, along with the proposed experimental workflow, provide a solid foundation for further investigation into the chemical and biological properties of this promising molecule. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-DIAMINO-6-(4-FLUOROPHENYL)PYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 12. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
